Bis(sulfosuccinimidyl)tartrate

Descripción general

Descripción

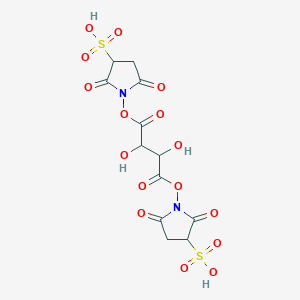

Bis(sulfosuccinimidyl)tartrate is a chemical compound widely used in biological research, particularly in the field of protein chemistry. It is a water-soluble, homobifunctional crosslinker that contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups. These groups react with primary amines to form stable amide bonds, making it an effective tool for crosslinking proteins and other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl)tartrate typically involves the reaction of tartaric acid with N-hydroxysuccinimide (NHS) and a sulfonating agent. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfo-NHS ester groups. The product is then purified through crystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Bis(sulfosuccinimidyl)tartrate primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for crosslinking proteins and other biomolecules.

Common Reagents and Conditions

The reaction typically requires a buffer solution with a pH range of 7-9 to facilitate the nucleophilic attack by the amine groups. Common reagents include primary amine-containing molecules such as lysine residues in proteins. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products of the reaction are crosslinked proteins or other biomolecules, where the this compound serves as the linking agent. The formation of stable amide bonds ensures that the crosslinked products are resistant to hydrolysis and other degradation processes.

Aplicaciones Científicas De Investigación

Protein Chemistry

BST is extensively used to crosslink proteins, allowing researchers to investigate:

- Protein-Protein Interactions : By stabilizing interactions between proteins, BST aids in elucidating complex signaling pathways and functional networks within cells .

- Structural Studies : Crosslinking provides distance constraints that help determine the spatial arrangement of proteins in complexes, enhancing our understanding of their structural biology .

Bioconjugation

BST facilitates the attachment of biomolecules to surfaces or other molecules. This application is significant in:

- Creating Bioconjugates : Used in developing biosensors and drug delivery systems by linking therapeutic agents to targeting molecules .

Immunoassays

BST is employed in immunoassays for detecting specific proteins or antibodies. Its ability to crosslink antigens and antibodies enhances the sensitivity and specificity of assays, making it a valuable tool in diagnostic applications .

Cell Biology

In cell biology, BST is applied for:

- Cell Surface Labeling : It helps study cell membrane proteins by crosslinking them without permeating the cell membrane, allowing for accurate localization studies .

Drug Delivery Systems

BST's properties enable its use in designing drug delivery systems where it can attach therapeutic agents to specific cellular targets, enhancing the efficacy and precision of treatments .

Case Studies

Mecanismo De Acción

The mechanism of action of bis(sulfosuccinimidyl)tartrate involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines. The sulfo-NHS ester groups are highly reactive towards primary amines, leading to the formation of covalent bonds. This crosslinking process stabilizes protein structures and facilitates the study of protein interactions and functions.

Comparación Con Compuestos Similares

Bis(sulfosuccinimidyl)tartrate can be compared with other similar crosslinkers, such as:

Bis(sulfosuccinimidyl)suberate: Another homobifunctional crosslinker with similar reactivity but different spacer arm length.

Disuccinimidyl suberate: A non-water-soluble analog of bis(sulfosuccinimidyl)suberate, used in applications requiring less hydrophilic crosslinkers.

Bis(sulfosuccinimidyl)glutarate: A crosslinker with a shorter spacer arm, used for different spatial requirements in crosslinking reactions.

The uniqueness of this compound lies in its water solubility and the specific length of its spacer arm, making it suitable for a wide range of biological applications.

Actividad Biológica

Introduction

Bis(sulfosuccinimidyl)tartrate (BS3) is a homobifunctional cross-linking agent widely utilized in biochemical research. Its primary role is to facilitate the covalent linkage of biomolecules, particularly proteins, through the formation of stable amide bonds with primary amines. This article explores the biological activity of BS3, including its mechanisms, applications, and relevant case studies.

BS3 is characterized by two N-hydroxysuccinimide (NHS) ester groups that react with primary amines on proteins and peptides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon of the NHS ester. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is between 7 and 9, making it suitable for physiological conditions.

Reaction Overview

- Chemical Formula : C₁₄H₁₈N₂O₈S₂

- Solubility : Water-soluble due to sulfonate groups

- Key Reaction :

Applications in Biochemical Research

BS3's ability to form non-cleavable cross-links has made it invaluable in various research applications:

- Protein-Protein Interactions : BS3 is extensively used to study interactions between proteins, enabling researchers to elucidate complex signaling pathways.

- Receptor-Ligand Binding Studies : It stabilizes protein complexes, allowing for detailed analysis through mass spectrometry and immunoprecipitation.

- Structural Biology : Cross-linking aids in determining the spatial arrangement of proteins within complexes, providing insights into their functional dynamics .

Comparative Table of Cross-Linkers

| Compound Name | Structure Type | Solubility | Key Features |

|---|---|---|---|

| This compound | Homobifunctional | Water-soluble | Non-cleavable; ideal for physiological studies |

| Disuccinimidyl Suberate | Homobifunctional | Water-soluble | Used for crosslinking proteins; non-cleavable |

| Disuccinimidyl Glutarate | Homobifunctional | Water-insoluble | Requires organic solvent; intracellular use |

Study 1: Cross-Linking in Protein Oligomerization

A study investigated the cross-linking patterns of recombinant bovine factor B using BS3. The researchers found that varying concentrations of BS3 led to different oligomerization states (dimers and trimers). This work highlighted how BS3 can be used to probe protein assembly and stability under various conditions .

Study 2: Structural Analysis of Membrane Proteins

In another study focusing on G protein-coupled receptors (GPCRs), BS3 was employed to stabilize complexes for structural analysis via mass spectrometry. The results provided critical insights into receptor activation mechanisms and conformational changes induced by ligand binding .

Study 3: Investigating Enzyme Activity

Research demonstrated that cross-linking enzymes with BS3 could enhance their stability and activity in biocatalytic reactions. This application is particularly relevant in developing enzyme-based therapies and industrial applications where enzyme longevity is crucial .

Propiedades

IUPAC Name |

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBUTMELIQJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922748 | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118674-04-7 | |

| Record name | Bis(sulfosuccinimidyl)tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.